molecular formula C23H26N2O3 B5094380 N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

Cat. No.: B5094380
M. Wt: 378.5 g/mol
InChI Key: HHNPINBEZHJPEE-UHFFFAOYSA-N
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Description

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that features a unique structure combining an isoquinoline moiety with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-methyl-1-piperidinecarboxamide: Similar in structure but with a piperidine ring instead of an isoquinoline.

    Indole derivatives: Share some structural features and biological activities.

    Boron reagents for Suzuki–Miyaura coupling: Used in similar synthetic applications.

Uniqueness

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to its combination of an isoquinoline core with an oxolane ring, providing distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16(26)19-5-2-4-17(12-19)14-25-10-9-18-7-8-21(13-20(18)15-25)24-23(27)22-6-3-11-28-22/h2,4-5,7-8,12-13,22H,3,6,9-11,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPINBEZHJPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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